REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:14]#[N:15])([C:12]#[N:13])[CH2:11][CH2:10][CH2:9][CH2:8]1>CCOCC>[NH2:13][CH2:12][C:7]1([CH2:14][NH2:15])[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)(C#N)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was kept below 20° C
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding H2O (5 mL), 2M aqueous NaOH (10 mL) and again H2O (5 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with Et2O
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 4.95 g of a clear, colorless liquid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NCC1(CCCC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |